4-(1H-imidazol-5-yl)butan-1-amine

Description

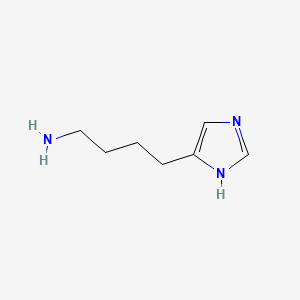

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-4-2-1-3-7-5-9-6-10-7/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSUMPPMFYQOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542303 | |

| Record name | 4-(1H-Imidazol-5-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40546-47-2 | |

| Record name | 4-(1H-Imidazol-5-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformational Analysis, and Electronic Properties

Conformational Landscape and Dynamic Behavior Studies

The conformational flexibility of 4-(1H-imidazol-5-yl)butan-1-amine is a critical determinant of its interaction with biological targets. This flexibility arises primarily from the rotational freedom of the single bonds within its butylamine (B146782) side chain. While specific experimental or in-depth computational studies on the conformational landscape of this compound are not extensively available in the reviewed literature, its behavior can be inferred from the principles of conformational analysis and studies of analogous molecules, such as histamine (B1213489) and other flexible alkylamines. nih.govnih.govmdpi.com

The molecule's dynamic nature is characterized by the rotation around the C-C and C-N bonds of the butylamine chain, as well as the C-C bond connecting the chain to the imidazole (B134444) ring. These rotations give rise to a multitude of possible conformers, each with a distinct spatial arrangement of the imidazole ring and the terminal amino group.

The imidazole ring itself can exist in two tautomeric forms, with the proton on either of the two nitrogen atoms. This tautomerism can influence the electronic properties and hydrogen bonding capacity of the ring, which in turn can affect its interaction with its environment and potentially the conformational preference of the side chain. nih.govnih.gov

Data on Torsional Barriers and Conformational Preferences

While specific experimentally determined rotational barriers for this compound are not available in the provided search results, a general understanding can be derived from typical values for similar chemical bonds. The following table provides an illustrative overview of expected rotational energy barriers.

| Rotatable Bond | Approximate Rotational Barrier (kcal/mol) | Predominant Conformations |

| C-C (aliphatic) | 3 - 5 | Staggered (anti, gauche) |

| C-N (aliphatic) | 1.5 - 2.5 | Staggered |

| C(ring)-C(side chain) | 2 - 4 | Dependent on ring substitution and steric factors |

These values are generalized and can vary based on the specific molecular environment and substituent effects.

The dynamic behavior of this compound in solution is a constant interplay between these different conformers. The molecule is not static but rather exists as an ensemble of rapidly interconverting conformations. The timescale of these conformational changes is typically on the order of nanoseconds to microseconds. This dynamic nature is crucial for its ability to adapt its shape to fit into a binding pocket of a receptor, a process often referred to as "conformational selection" or "induced fit". nih.govnih.gov The flexibility of the butylamine side chain allows the molecule to explore a wide conformational space, increasing the probability of finding a low-energy conformation that is complementary to its biological target. nih.gov

Biochemical Interactions and Mechanistic Studies in Vitro and Computational

Ligand-Receptor Interaction Profiling and Receptor Modulation Studies

The structural resemblance of 4-(1H-imidazol-5-yl)butan-1-amine to the endogenous neurotransmitter histamine (B1213489) suggests its potential to interact with histamine receptors. Furthermore, its chemical features allow for potential engagement with other G-protein coupled receptors (GPCRs).

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Due to the presence of an imidazole (B134444) ring and a flexible butylamine (B146782) side chain, this compound is a candidate for interaction with this receptor. Studies have shown that the affinity of ligands for H3R is often influenced by the length of the alkyl chain connecting the imidazole ring to the basic amine group. For instance, compounds with a four-carbon chain, such as the one in this compound, have been investigated for their H3R binding properties. The basicity of the primary amine is also a critical determinant for the electrostatic interactions within the receptor's binding pocket.

Functional characterization assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the H3R. Such studies typically involve measuring the compound's effect on downstream signaling pathways, such as the inhibition of adenylyl cyclase or the modulation of GTPγS binding.

Interactive Data Table: Histamine H3 Receptor Binding Affinity

| Compound | Binding Affinity (Ki, nM) | Assay Type | Reference |

| This compound | Data Not Available | Radioligand Binding |

Beyond the histamine receptor family, the structural motifs of this compound warrant an investigation into its binding profile across a broader panel of GPCRs. The imidazole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are common recognition features in many GPCR binding sites. The flexible butylamine chain can adapt to different pocket topographies. High-throughput screening campaigns and computational profiling are valuable tools to identify potential off-target interactions or to discover novel therapeutic applications for this compound.

To understand the precise molecular interactions between this compound and its receptor targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide insights into the putative binding pose of the ligand and the key amino acid residues involved in the interaction. For the H3R, docking studies would likely show the protonated primary amine forming a salt bridge with a conserved aspartate residue (e.g., Asp114 in human H3R), while the imidazole ring engages in hydrogen bonds with other residues within the transmembrane domain.

MD simulations can further refine the docked pose and assess the stability of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide a more dynamic picture of the molecular recognition process.

Enzyme Inhibition and Catalytic Modulation Mechanisms

In addition to receptor-mediated signaling, small molecules can exert their effects by modulating enzyme activity. The chemical structure of this compound makes it a potential inhibitor of certain enzymes, as detailed below.

Interactive Data Table: IDO1 Inhibition Data

| Compound | IC50 (µM) | Inhibition Mechanism | Reference |

| This compound | Data Not Available | Heme-coordination |

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. The imidazole moiety is a well-known feature in many CYP inhibitors. The unprotonated nitrogen of the imidazole ring in this compound can coordinate to the heme iron of CYP enzymes, leading to reversible inhibition. Furthermore, mechanism-based inactivation can occur if the metabolic activation of the compound by a CYP enzyme generates a reactive intermediate that covalently binds to the enzyme. The potential for such interactions necessitates a careful evaluation of the compound's effect on major CYP isoforms to understand its metabolic profile and potential for drug-drug interactions.

General Enzyme Kinetics and Allosteric Site Modulation Studies

The imidazole ring system and the primary amine in this compound suggest its potential to interact with various biological macromolecules, including enzymes. While comprehensive enzyme kinetic studies specifically detailing the inhibitory or activating effects of this compound are not extensively documented in publicly available literature, the broader class of imidazole-containing compounds has been a subject of such investigations.

Allosteric modulation, the regulation of an enzyme or a receptor by binding an effector molecule at a site other than the active site, is a key area of interest for drug discovery. For instance, studies on more complex imidazole-based structures, such as 1H-imidazo[4,5-c]quinolin-4-amine derivatives, have identified them as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor. nih.gov These derivatives were shown to enhance the binding affinity and/or efficacy of the natural ligand. nih.gov This suggests that the imidazole scaffold can be a crucial element for interaction with allosteric sites. However, specific studies on the allosteric site modulation by the simpler this compound are not currently available.

Table 1: Representative Data from Allosteric Modulation Studies of Imidazole Derivatives

| Compound Class | Target Receptor | Modulation Type | Effect |

| 1H-imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor | Positive Allosteric Modulator (PAM) | Enhanced agonist-stimulated [35S]GTPγS binding |

Note: This table represents data for a class of imidazole derivatives and not specifically for this compound, for which specific data is not available.

Advanced Target Identification and Mechanistic Elucidation Methodologies

Fragment-Based Ligand Discovery and Structure-Guided Optimization

Fragment-based ligand discovery (FBLD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The imidazole moiety is a common fragment used in FBLD due to its ability to form key hydrogen bond interactions. While there is no specific literature detailing the use of this compound as a fragment, its structural components—an imidazole ring and a butylamine chain—make it a candidate for such approaches.

Structure-guided optimization involves modifying a lead compound based on the three-dimensional structure of its complex with the target protein. This iterative process aims to enhance potency and selectivity. For example, research on 1H-imidazole-2-carboxylic acid derivatives as inhibitors of metallo-β-lactamases (MBLs) has successfully employed this strategy to improve antibacterial efficacy. This highlights the utility of the imidazole core in designing potent enzyme inhibitors.

Investigations into Molecular Recognition Events

Molecular recognition is fundamental to the biological activity of any compound, involving non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. The this compound molecule possesses a protonated primary amine at physiological pH, capable of forming strong ionic and hydrogen bonds. The imidazole ring itself can act as both a hydrogen bond donor and acceptor. Computational docking studies, a common tool for investigating molecular recognition, could elucidate potential binding modes of this compound with various protein targets. However, specific published studies detailing these molecular recognition events for this compound are scarce.

Modulating Protein-Protein Interactions (e.g., WDR5)

Protein-protein interactions (PPIs) represent a challenging but important class of therapeutic targets. The protein WDR5 (WD repeat-containing protein 5) is a key component of several protein complexes and is a target in cancer therapy due to its interaction with the oncoprotein MYC. While inhibitors of the WDR5-MYC interaction have been developed, there is no specific mention in the scientific literature of this compound being investigated for this purpose. The development of small molecule PPI modulators often requires more complex chemical scaffolds than that of this compound.

Characterization of Antimicrobial Activity at a Molecular Level (Mechanism-focused)

The imidazole ring is a core structural feature of many antimicrobial agents. For example, nitroimidazole derivatives are known to have antibacterial and antiprotozoal activity. Their mechanism often involves the reduction of the nitro group to form reactive radicals that damage cellular components.

Studies on other imidazole derivatives have revealed various antimicrobial mechanisms. For instance, 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid reported good antibacterial effects, particularly against Gram-positive bacteria. researchgate.net The proposed mechanisms often involve the inhibition of essential enzymes or the disruption of cell membrane integrity.

While the imidazole moiety suggests potential antimicrobial properties for this compound, specific studies detailing its minimum inhibitory concentrations (MICs) against various microbial strains and its precise mechanism of action at the molecular level are not well-documented in the available scientific literature.

Table 2: Antimicrobial Activity of Representative Imidazole Derivatives

| Compound/Class | Target Organism(s) | Reported Activity/Mechanism |

| Nitroimidazoles | Anaerobic Bacteria, Protozoa | Prodrug activation via nitro group reduction |

| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent growth inhibition |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Gram-positive bacteria | Good antibacterial effect |

Note: This table illustrates the antimicrobial potential of the imidazole scaffold. Specific data for this compound is not provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Structural Modifications on Biological Activity

The biological activity of 4-(1H-imidazol-5-yl)butan-1-amine is intrinsically linked to its three key structural components: the imidazole (B134444) ring, the four-carbon alkyl chain, and the terminal primary amine. Modifications to any of these moieties can dramatically alter its interaction with receptors, such as the histamine (B1213489) H3 receptor (H3R), for which it is a known agonist.

Impact of Substitution Patterns on the Imidazole Core

The imidazole ring is a critical pharmacophoric element, acting as a key interaction site within the binding pockets of histamine receptors. nih.govresearchgate.net Its nitrogen atoms can participate in crucial hydrogen bonding, and the aromatic ring itself can engage in π-π stacking interactions with aromatic residues like tyrosine and tryptophan in the receptor's active site. nih.gov

Research into histamine receptor antagonists has shown that the imidazole moiety is a common feature for potent activity. nih.gov However, studies involving the replacement of the imidazole ring have yielded mixed results. In many structural classes of H3R antagonists, replacing the imidazole with a non-aromatic, nitrogen-containing heterocycle like a piperidine (B6355638) ring often leads to a significant loss of affinity. nih.govresearchgate.net This underscores the specific and vital role of the imidazole's electronic and structural properties.

| Modification to Imidazole Core | General Effect on Biological Activity (primarily at Histamine Receptors) | Rationale | Source(s) |

| Replacement with Piperidine | Often results in a significant loss of affinity. | Loss of specific π-π stacking and hydrogen bonding interactions provided by the aromatic imidazole ring. | nih.govresearchgate.net |

| Successful Replacement | Can be achieved in specific molecular scaffolds (e.g., some ether derivatives). | The rest of the molecule compensates for the lost interactions, maintaining overall binding affinity. | nih.gov |

| Substitution on the Ring | Highly sensitive; can alter electronic properties and steric fit. | The imidazole ring fits into a well-defined pocket; substitutions can disrupt key polar and stacking interactions. | nih.govresearchgate.net |

Influence of the Alkyl Chain Length and Branching on Biological Response

The butylamine (B146782) side chain of this compound serves as a flexible spacer, positioning the terminal amine for optimal interaction with the receptor. The length and conformation of this alkyl chain are critical determinants of biological activity.

Studies on analogous compounds, such as quaternary ammonium (B1175870) methacrylates, have demonstrated that alkyl chain length has a profound and non-linear effect on biological efficacy. nih.gov For example, antibacterial potency was found to increase systematically as the chain length grew from 3 to 16 carbons, but then decreased when the chain was extended to 18 carbons. nih.gov This suggests an optimal length for biological response, beyond which steric hindrance or unfavorable conformational changes, such as the chain curling to mask active groups, may reduce activity. nih.gov

In the context of histamine receptor ligands, the alkyl chain helps to bridge the imidazole-binding region and the site where the amine functionality forms an ionic bond. For H3R antagonism, an alkyl chain linking the core to a tertiary amine was historically considered essential. researchgate.net Altering the four-carbon chain of this compound by shortening, lengthening, or introducing branching would directly impact the distance and geometric orientation between the imidazole and amine groups, thereby influencing its fit and affinity for the receptor binding site. For instance, a shorter or more rigid chain might not allow the amine to reach its target interaction point, while a much longer chain could introduce excessive flexibility or unfavorable hydrophobic interactions. researchgate.netrsc.org

| Alkyl Chain Modification | Predicted Effect on Biological Response | Rationale | Source(s) |

| Shortening the Chain (<4 carbons) | Likely decrease in activity. | The amine functionality may not be able to reach its key interaction point (e.g., an acidic residue) in the receptor. | researchgate.net |

| Lengthening the Chain (>4 carbons) | Potential decrease in activity beyond an optimal length. | Increased flexibility may be entropically unfavorable; a very long chain could adopt conformations that hinder binding. | nih.govresearchgate.net |

| Introducing Branching | Likely decrease in activity. | Steric hindrance could prevent the ligand from fitting properly into the binding pocket. | nih.gov |

Role of Amine Functionality Modifications on Receptor Interactions

The primary amine of this compound is typically protonated at physiological pH, allowing it to form a strong ionic bond with an acidic amino acid residue, such as aspartate, in the receptor's binding site. This interaction is often a crucial anchor for the ligand.

Modifying this amine functionality has significant consequences for receptor affinity and function. For many H3R antagonists, a basic aliphatic tertiary amine is a key feature required for the ionic interactions that drive high-affinity binding. researchgate.net The conversion of histamine, a primary amine, into an antagonist was achieved by N-alkylation, highlighting the importance of substitutions on the amine. nih.gov

Replacing the primary amine with a secondary or tertiary amine, or with a non-basic group like an amide, would alter its basicity (pKa) and hydrogen-bonding capacity. While a tertiary amine can still form an ionic bond, it loses the ability to act as a hydrogen bond donor. An amide group is significantly less basic and would not form a strong ionic bond, likely leading to a dramatic reduction in binding affinity for receptors that rely on this interaction. Therefore, the primary amine functionality is a critical determinant of the compound's biological role, serving as the main anchor point for many receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For histamine receptor ligands, including analogs of this compound, QSAR is a powerful tool for understanding key molecular interactions and designing more potent and selective molecules.

Development and Validation of 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of histamine H3 receptor antagonists. nih.govresearchgate.net These models are built using a training set of molecules with known activities and are then validated using a test set to assess their predictive power. researchgate.net

In a typical study, a set of diverse H3R antagonists is aligned based on a common pharmacophore or by docking into the receptor structure. researchgate.netnih.gov A five-point pharmacophore for H3R antagonists has been proposed, consisting of three hydrophobic features, a basic or positive ionizable feature (representing the amine), and a hydrogen bond acceptor (representing a feature of the imidazole core). researchgate.net

CoMFA calculates the steric and electrostatic fields around the aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These calculated fields are then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS). Validated CoMFA and CoMSIA models for H3R ligands have shown good predictive ability, with reported r² values as high as 0.820, indicating a strong correlation between the 3D fields and biological activity. researchgate.net

| 3D-QSAR Model | Description | Key Features for Histamine Receptor Ligands | Source(s) |

| CoMFA | Correlates steric and electrostatic fields of aligned molecules with biological activity. | Provides a 3D map showing where bulky groups or specific charge distributions increase or decrease activity. | nih.govresearchgate.net |

| CoMSIA | Extends CoMFA by adding hydrophobic, H-bond donor, and H-bond acceptor fields. | Offers a more detailed map of favorable and unfavorable regions for different types of interactions. | nih.govresearchgate.net |

| Pharmacophore Hypothesis | Defines the essential 3D arrangement of features required for activity. | A common model includes hydrophobic areas, a positive ionizable center (amine), and an H-bond acceptor (imidazole). | researchgate.net |

Correlation of Electronic, Steric, and Hydrophobic Parameters with Observed Biological Activities

The contour maps generated from CoMFA and CoMSIA models provide a visual and quantitative understanding of the SAR. They highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity.

For histamine H3 receptor ligands, these models have consistently shown that steric and hydrophobic properties are of primary importance for achieving high affinity. nih.gov

Steric Fields: Contour maps often show that bulky substituents are favored in certain regions, typically corresponding to larger hydrophobic pockets in the receptor, while they are disfavored in other areas where they would clash with the receptor wall.

Electronic Fields: The models confirm the importance of the positively charged amine, with maps showing that an electropositive potential is crucial in that region for interaction with a negatively charged residue. The imidazole region often shows a need for electronegative potential, corresponding to its hydrogen-bonding capabilities. researchgate.net

Hydrophobic Fields: Hydrophobic features are consistently highlighted as being critical for the binding of H3R ligands, aligning with the presence of several hydrophobic pockets within the receptor's binding site. researchgate.net

These QSAR findings allow researchers to predict the activity of novel, unsynthesized analogs of this compound, guiding synthetic efforts toward compounds with improved potency and selectivity.

Pharmacophore Modeling and De Novo Ligand Design Principles for this compound

The exploration of the chemical space around this compound, also known as imbutamine, has been pivotal in understanding the structural requirements for interacting with various biological targets, most notably the histamine H3 and H4 receptors. Pharmacophore modeling and de novo ligand design have been instrumental in elucidating the key molecular features that govern the activity and selectivity of this compound and its derivatives.

A pharmacophore model for ligands based on the this compound scaffold typically comprises several key features. The imidazole ring is a cornerstone of this model, acting as a crucial hydrogen bond donor and acceptor. The basic amine at the terminus of the butyl chain is another essential feature, typically protonated at physiological pH, allowing for a critical ionic interaction with the target protein. The flexible butyl chain serves as a spacer, ensuring the correct orientation of the imidazole ring and the terminal amine within the binding pocket.

General pharmacophore models for histamine H3 receptor antagonists often highlight the importance of four hydrogen-bonding sites and two hydrophobic pockets. Current time information in BT. While this compound is an agonist, the principles of molecular recognition share common ground. For agonism at the H3 receptor, the key interactions involve the imidazole ring and the basic amine.

De novo ligand design based on the this compound scaffold aims to create novel molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. A primary strategy involves the modification of the imidazole ring. For instance, the introduction of a methyl group at the 5-position of the imidazole ring in imbutamine has been shown to significantly increase selectivity for the H4 receptor over the H3 receptor. nih.gov This demonstrates that even minor structural modifications can have a profound impact on biological activity and selectivity.

Another de novo design approach involves the replacement of the imidazole ring with bioisosteric equivalents. Studies have explored the substitution of the imidazole with heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, pyridines, and pyrimidines. nih.gov However, these modifications have generally led to a significant decrease in activity at both H3 and H4 receptors, underscoring the privileged role of the imidazole moiety in interacting with these targets. nih.gov

Conformational constraint is a powerful tool in de novo ligand design. The flexible butyl chain of this compound can be replaced with more rigid structures to lock the molecule into a bioactive conformation, which can lead to increased affinity and selectivity. For example, incorporating the side chain into a piperidine ring to create conformationally constrained analogues has been a successful strategy in developing potent histamine H3 receptor ligands. uu.nl

The table below presents a summary of the structure-activity relationship (SAR) for a series of analogues of this compound at the human histamine H3 receptor.

| Compound Name | Modification from this compound | hH3R EC50 (nM) |

| This compound (Imbutamine) | - | 3 |

| 5-Methyl-4-(1H-imidazol-5-yl)butan-1-amine | Methyl group at the 5-position of the imidazole ring. | 980 |

| 2-Methyl-4-(1H-imidazol-5-yl)butan-1-amine | Methyl group at the 2-position of the imidazole ring. | - |

| 4-(1H-1,2,3-triazol-4-yl)butan-1-amine | Imidazole ring replaced with a 1,2,3-triazole ring. | >10,000 |

| 4-(1H-1,2,4-triazol-5-yl)butan-1-amine | Imidazole ring replaced with a 1,2,4-triazole (B32235) ring. | >10,000 |

| 4-(Pyridin-3-yl)butan-1-amine | Imidazole ring replaced with a pyridine (B92270) ring. | >10,000 |

| 4-(Pyrimidin-5-yl)butan-1-amine | Imidazole ring replaced with a pyrimidine (B1678525) ring. | >10,000 |

Data sourced from Stark et al. (2014). nih.gov

The SAR data clearly indicates that the imidazole ring is a critical component for high affinity at the H3 receptor. Substitution on the imidazole ring, as seen with 5-methylimbutamine, drastically reduces potency at the H3 receptor. nih.gov Furthermore, the replacement of the imidazole ring with other five- or six-membered heterocycles leads to a near-complete loss of activity. nih.gov These findings are crucial for guiding future de novo design efforts, suggesting that while modifications to the side chain can be explored to enhance properties like selectivity and pharmacokinetics, the integrity of the imidazole core is paramount for maintaining H3 receptor agonism.

Advanced Research Applications and Methodological Development

Development of Chemical Probes for Cellular and Biochemical Pathway Interrogation

While direct studies detailing the use of 4-(1H-imidazol-5-yl)butan-1-amine as a chemical probe are not extensively documented in publicly available literature, its structural components are integral to compounds designed for such purposes. Chemical probes are small molecules used to study and manipulate biological systems. The imidazole (B134444) core is a key feature in many compounds that interact with specific biological targets, and the butylamine (B146782) side chain provides a versatile linker for attaching reporter groups like fluorophores or affinity tags.

The development of chemical probes based on scaffolds analogous to this compound allows for the investigation of cellular and biochemical pathways. For instance, by modifying the amine group with a fluorescent dye, researchers can visualize the localization of the compound within cells, providing insights into its potential targets and mechanism of action. Furthermore, the imidazole moiety can be tailored to enhance binding affinity and selectivity to a protein of interest, enabling the development of probes for target identification and validation studies. The principles of structural optimization seen in related imidazole-based compounds can be applied to design probes for interrogating specific signaling pathways, such as those involved in cancer progression. strath.ac.uknih.gov

Utilization of the Chemical Compound as a Synthetic Scaffold in Drug Discovery Research

The imidazole nucleus is a well-established scaffold in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The this compound structure, in particular, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries aimed at identifying new drug leads.

A notable example of the utility of a closely related scaffold, 4-(imidazol-5-yl)pyridine, is in the development of broad-spectrum anticancer agents. strath.ac.uknih.gov In a comprehensive study, researchers synthesized a series of 4-(imidazol-5-yl)pyridine derivatives and evaluated their antiproliferative activity against a panel of 60 human cancer cell lines. strath.ac.uknih.gov This research highlights how the core imidazole structure can be systematically modified to enhance potency and selectivity. The butylamine chain of this compound provides a flexible linker that can be exploited to position functional groups for optimal interaction with target proteins, a strategy that has proven effective in the design of kinase inhibitors and other therapeutic agents.

The following table summarizes the growth inhibition (GI₅₀) values for some of the most potent 4-(imidazol-5-yl)pyridine derivatives from the aforementioned study, demonstrating the potential of this scaffold in cancer research.

| Compound ID | Cancer Cell Line | GI₅₀ (µM) |

| 7c | Leukemia (K-562) | 0.23 |

| Colon Cancer (HT-29) | 0.31 | |

| 7d | Leukemia (RPMI-8226) | 0.28 |

| Colon Cancer (HCT-116) | 0.35 | |

| 8b | Leukemia (SR) | 0.19 |

| Melanoma (MDA-MB-435) | 0.22 | |

| 9b | Leukemia (K-562) | 0.21 |

| Ovarian Cancer (OVCAR-3) | 0.29 | |

| 9c | Leukemia (HL-60(TB)) | 0.18 |

| Breast Cancer (MCF7) | 0.25 | |

| 10c | Melanoma (MDA-MB-435) | 0.07 |

| Leukemia (K-562) | 0.11 | |

| 10d | Leukemia (RPMI-8226) | 0.22 |

| CNS Cancer (SF-295) | 0.28 | |

| 11b | Leukemia (SR) | 0.25 |

| Renal Cancer (786-0) | 0.33 |

Data sourced from Ali, E. M. H., et al. (2022). strath.ac.uknih.gov

Implementation of Virtual Screening and Rational Computational Drug Design Strategies

Computational methods are increasingly employed to accelerate the drug discovery process. Virtual screening and rational drug design, in particular, allow for the in silico evaluation of large compound libraries to identify potential hits with desired biological activities. The scaffold of this compound is amenable to such computational approaches.

In the study of 4-(imidazol-5-yl)pyridine derivatives, molecular docking simulations were used to predict the binding modes of the synthesized compounds within the active sites of target kinases, specifically B-RAFV600E and p38α. strath.ac.uknih.gov These in silico studies provided a rationale for the observed structure-activity relationships and guided the design of more potent and selective inhibitors. For instance, the docking of compound 10c , the most potent analog, revealed key interactions with amino acid residues in the kinase active site, explaining its high affinity. strath.ac.uk

Such computational strategies can be directly applied to derivatives of this compound. By building a virtual library of compounds based on this scaffold and docking them against various biological targets, researchers can prioritize the synthesis of molecules with the highest predicted binding affinities, thereby saving time and resources.

Development and Optimization of In Vitro Assays for Biological Evaluation

The biological evaluation of compounds derived from the this compound scaffold necessitates the use of robust and optimized in vitro assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of new chemical entities.

The research on 4-(imidazol-5-yl)pyridine anticancer agents employed a battery of in vitro assays to characterize the biological activity of the synthesized compounds. strath.ac.uknih.gov These included:

Antiproliferative Assays: The National Cancer Institute's (NCI) 60-cell line screen was used to assess the broad-spectrum anticancer activity of the compounds.

Kinase Inhibition Assays: Enzymatic assays were performed to determine the inhibitory activity of the compounds against specific kinases, such as B-RAFV600E and p38α.

Cell-Based Mechanistic Assays: Further investigations into the mechanism of action involved assays for cell cycle arrest, apoptosis induction, and autophagy. strath.ac.uk

The development and optimization of these assays are critical for obtaining reliable and reproducible data. For example, determining the optimal concentration of ATP in a kinase assay is essential for accurately measuring the IC₅₀ values of inhibitors. Similarly, selecting the appropriate cell lines and time points for cell-based assays is crucial for understanding the cellular effects of the compounds. The findings from these in vitro studies provide the foundation for further preclinical development.

The following table presents the kinase inhibitory activity of selected compounds from the study, showcasing the data generated from such in vitro assays.

| Compound ID | B-RAFV600E IC₅₀ (µM) | p38α IC₅₀ (µM) |

| 7c | 2.45 | 1.12 |

| 8b | 2.11 | 0.98 |

| 9c | 1.98 | 0.85 |

| 10c | 1.84 | 0.726 |

Data sourced from Ali, E. M. H., et al. (2022). strath.ac.uknih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(1H-imidazol-5-yl)butan-1-amine to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions and stabilize reactive intermediates .

- Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) or recrystallization to isolate the compound. Purity can be verified via HPLC or TLC .

- Analytical Validation : Confirm structural integrity using - and -NMR, calibrated against deuterated solvent peaks (e.g., DMSO-d) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Acquire - and -NMR spectra at 300–400 MHz to resolve imidazole ring protons and amine groups. Chemical shifts for the imidazole moiety typically appear at δ 7.0–8.5 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store at –20°C under inert gas (e.g., argon) to prevent degradation. For short-term use, refrigerate at 4°C with desiccants .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Assay Design : Perform kinetic assays (e.g., fluorescence polarization) targeting enzymes like glutamine synthetase. Use tri-substituted imidazole analogs (e.g., from Mycobacterium tuberculosis studies) as positive controls .

- Dose-Response Analysis : Test compound concentrations from 1 nM to 100 µM. Calculate IC values using nonlinear regression models (e.g., GraphPad Prism) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Data Validation : Use SHELXL’s built-in tools (e.g., R cross-validation) to check for overfitting. Adjust occupancy parameters for disordered solvent molecules .

- Visualization : Overlay ORTEP-3 diagrams with electron density maps to identify misaligned atoms. Rebuild problematic regions using Coot .

Q. How can computational docking predict the interaction of this compound with therapeutic targets?

- Methodological Answer :

- Virtual Screening : Prepare the compound’s 3D structure using Gaussian-based optimization. Dock into target pockets (e.g., HCV NS5A protein) with AutoDock Vina, scoring binding affinities in kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .

Q. What methods address tautomeric ambiguity in the imidazole ring during structural analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.